Acute Toxicity (LD₅₀) in Mice Compared to Key Analogs
In a direct comparative study, the intraperitoneal LD₅₀ of Ngaione in mice was determined to be 188 mg/kg, which is higher (less acutely toxic) than the LD₅₀ of 99 mg/kg for a 1:1 mixture of Dehydrongaione and its epimer [1]. Another study reports the LD₅₀ of Myoporone and Dehydromyoporone in mice as 180 mg/kg [2]. This demonstrates that while all three compounds are hepatotoxic, their acute lethal toxicity differs significantly, with Ngaione being approximately half as potent as the Dehydrongaione mixture.
| Evidence Dimension | Acute Lethal Toxicity (LD₅₀) |
|---|---|
| Target Compound Data | 188 mg/kg (i.p.) |
| Comparator Or Baseline | 1:1 mixture of (-)-Dehydrongaione and (-)-Dehydroepingaione: 99 mg/kg (i.p.) |
| Quantified Difference | Ngaione is 1.9-fold less acutely toxic than the comparator mixture. |
| Conditions | Intraperitoneal injection in mice [1]. |
Why This Matters
This quantifiable difference in acute toxicity is critical for selecting the correct tool for dose-response studies in hepatotoxicity research, ensuring appropriate dosing windows are used.
- [1] Lee, J. S., Lim, C. H., & Chung, U. I. (1984). Histopathological observations on the liver lesions caused by toxic essential oils in mice and rats. Research Reports of the Office of Rural Development, 26(l.v.), 64-70. View Source
- [2] El-Hawary, S. S., et al. (2021). Phytochemistry, Pharmacological Potency, and Potential Toxicity of Myoporum spp. Records of Natural Products, 15(1), 1-14. View Source
